Cas no 1367707-20-7 (5-Bromo-2-(2-methoxyethoxy)phenol)

5-Bromo-2-(2-methoxyethoxy)phenol 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-(2-methoxyethoxy)phenol
- Phenol, 5-bromo-2-(2-methoxyethoxy)-
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- インチ: 1S/C9H11BrO3/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6,11H,4-5H2,1H3
- InChIKey: JCJIJTZLZNGJLU-UHFFFAOYSA-N
- SMILES: C1(O)=CC(Br)=CC=C1OCCOC
5-Bromo-2-(2-methoxyethoxy)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00HV5H-5g |
5-Bromo-2-(2-methoxyethoxy)phenol |
1367707-20-7 | 96% | 5g |
$1729.00 | 2025-02-28 | |
A2B Chem LLC | AI32725-1g |
5-Bromo-2-(2-methoxyethoxy)phenol |
1367707-20-7 | 96% | 1g |
$391.00 | 2024-04-20 | |
1PlusChem | 1P00HV5H-1g |
5-Bromo-2-(2-methoxyethoxy)phenol |
1367707-20-7 | 96% | 1g |
$513.00 | 2025-02-28 | |
A2B Chem LLC | AI32725-5g |
5-Bromo-2-(2-methoxyethoxy)phenol |
1367707-20-7 | 96% | 5g |
$1316.00 | 2024-04-20 |
5-Bromo-2-(2-methoxyethoxy)phenol 関連文献
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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10. Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
5-Bromo-2-(2-methoxyethoxy)phenolに関する追加情報
Recent Advances in the Study of 5-Bromo-2-(2-methoxyethoxy)phenol (CAS: 1367707-20-7) in Chemical Biology and Pharmaceutical Research
The compound 5-Bromo-2-(2-methoxyethoxy)phenol (CAS: 1367707-20-7) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This phenolic derivative, characterized by its bromo-substituted aromatic ring and methoxyethoxy side chain, has demonstrated promising biological activities in recent studies. The unique structural features of this compound, particularly the electron-withdrawing bromo group and the flexible ether side chain, contribute to its distinctive physicochemical properties and interaction profiles with biological targets.
Recent investigations have focused on the synthesis optimization of 1367707-20-7, with several research groups reporting improved yield and purity through modified catalytic systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel palladium-catalyzed coupling approach that achieved 85% yield with excellent regioselectivity. These synthetic advances are particularly important as they enable more efficient production of the compound for subsequent biological evaluation and potential pharmaceutical development.
In pharmacological studies, 5-Bromo-2-(2-methoxyethoxy)phenol has shown notable anti-inflammatory activity through modulation of the NF-κB signaling pathway. A recent in vitro study using macrophage cell lines demonstrated significant inhibition of pro-inflammatory cytokine production at micromolar concentrations. The compound's ability to penetrate cellular membranes, attributed to its balanced lipophilicity (calculated logP of 2.3), makes it particularly interesting for further development as a potential therapeutic agent for inflammatory disorders.
Structure-activity relationship (SAR) studies have revealed that both the bromo substituent and the methoxyethoxy side chain are crucial for the compound's biological activity. Molecular docking simulations suggest that the bromine atom forms important halogen bonds with key amino acid residues in target proteins, while the flexible side chain contributes to optimal binding orientation. These findings, published in a 2024 Bioorganic Chemistry paper, provide valuable insights for the design of more potent analogs.
Current research directions include exploring the compound's potential in combination therapies and investigating its pharmacokinetic properties. Preliminary animal studies indicate favorable absorption characteristics but highlight the need for formulation optimization to improve oral bioavailability. The compound's metabolic stability and safety profile are currently under investigation in several academic and industrial laboratories, with results expected to be published in the coming year.
From a pharmaceutical development perspective, 1367707-20-7 represents an interesting lead compound with multiple potential applications. Its relatively simple chemical structure offers opportunities for cost-effective production, while its demonstrated biological activities suggest potential therapeutic value in various disease areas. Ongoing research is expected to further elucidate its mechanism of action and explore its full therapeutic potential in the coming years.
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